

FC14-584B: A Technical Guide for Tuberculosis Research

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Compound of Interest

Compound Name: FC14-584B

Cat. No.: B12369738

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
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **FC14-584B**, a dithiocarbamate-derived compound with demonstrated potential as an anti-tuberculosis agent. This document details its mechanism of action, chemical properties, synthesis, and a summary of its in vitro and in vivo efficacy. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Introduction and Chemical Properties

FC14-584B is a novel β -carbonic anhydrase (β -CA) inhibitor belonging to the dithiocarbamate class of compounds. It has been identified as a promising candidate for the development of new anti-tuberculosis drugs, particularly for targeting drug-resistant strains of *Mycobacterium tuberculosis* (Mtb). By targeting a different biological pathway than current frontline drugs, **FC14-584B** offers a potential new strategy to combat the growing threat of antibiotic resistance in tuberculosis.

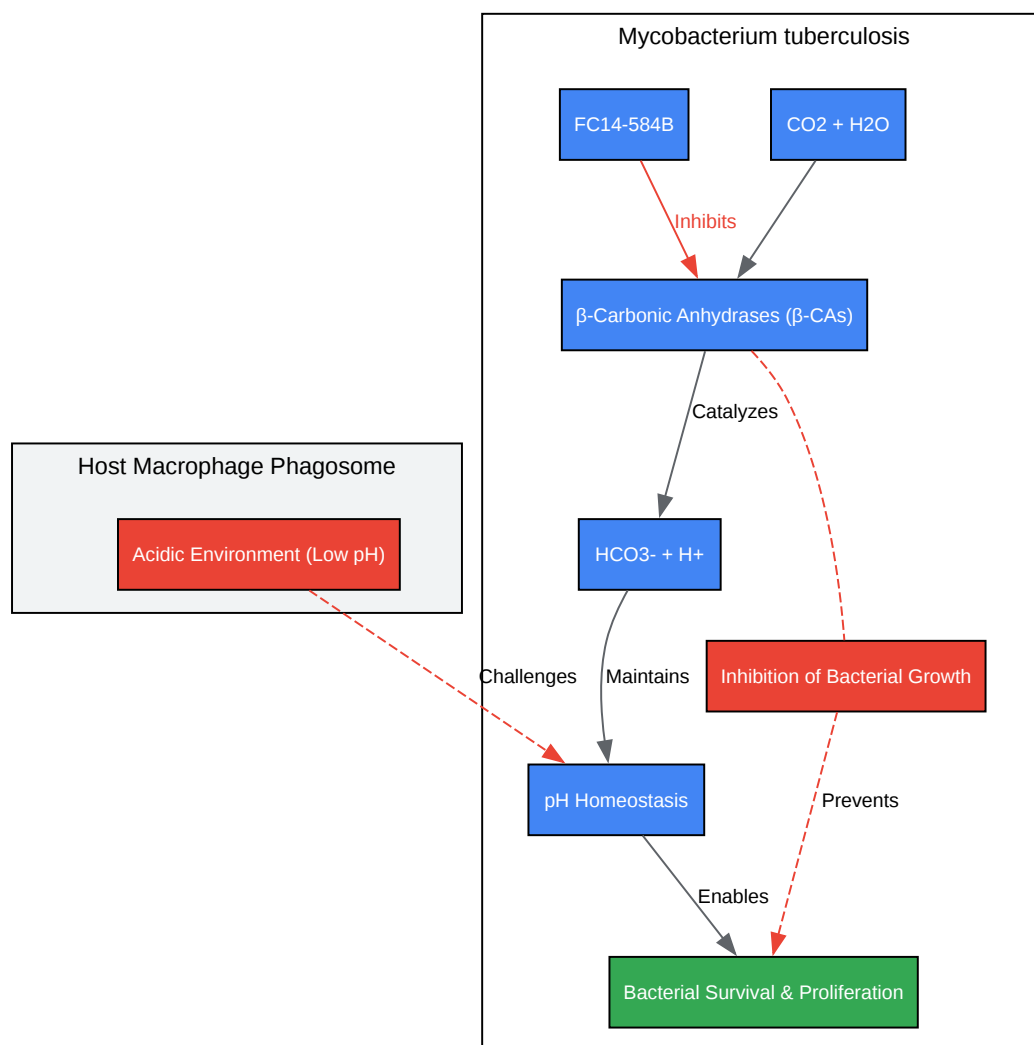
Table 1: Chemical and Physical Properties of **FC14-584B**

Property	Value
Chemical Name	Not formally named in literature; referred to as FC14-584B
CAS Number	1358567-64-2[1]
Molecular Formula	C13H18N2OS2 (based on structure)
Molecular Weight	282.43 g/mol (based on structure)
Class	Dithiocarbamate, β -Carbonic Anhydrase Inhibitor
Chemical Structure	 alt text

Mechanism of Action and Signaling Pathway

FC14-584B exerts its antimycobacterial effect by inhibiting the β -carbonic anhydrases of *Mycobacterium tuberculosis*. Mtb possesses three genetically distinct β -CAs (Rv1284, Rv3588c, and Rv3273) that are crucial for the bacterium's survival and pathogenesis.[2][3][4] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton ($\text{CO}_2 + \text{H}_2\text{O} \rightleftharpoons \text{HCO}_3^- + \text{H}^+$). This reaction is fundamental for maintaining pH homeostasis within the bacterium, a critical process for its survival within the host macrophage's acidic phagosomal environment.[2][3][5]

Inhibition of Mtb β -CAs by **FC14-584B** disrupts this delicate pH balance, leading to an inability to counteract the acidic stress of the phagosome and ultimately inhibiting bacterial growth.



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Caption: Mechanism of action of **FC14-584B**.

Synthesis

A specific, detailed synthesis protocol for **FC14-584B** has not been published. However, it can be synthesized through established methods for preparing dithiocarbamate-containing piperazine derivatives. A general approach involves the reaction of a secondary amine with carbon disulfide in the presence of a base.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

A plausible synthetic route involves a multicomponent reaction of a suitable secondary amine, carbon disulfide (CS₂), and a quaternized derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO).[\[6\]](#)[\[7\]](#)[\[8\]](#) This metal-free approach offers a direct and efficient pathway to piperazine dithiocarbamates.

In Vitro and In Vivo Efficacy

FC14-584B has demonstrated significant antimycobacterial activity in both in vitro and in vivo models. The primary model organism used for these studies is *Mycobacterium marinum*, a close genetic relative of *M. tuberculosis* that causes a tuberculosis-like disease in ectotherms, including zebrafish.[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 2: In Vitro Efficacy of **FC14-584B**

Assay	Organism	Concentration	Result	Reference
Growth Inhibition	<i>M. marinum</i>	75 µM	Inhibition of growth	[11] [12] [13]
β-CA Inhibition	Purified Mtb β-CAs	Nanomolar to subnanomolar	Specific inhibition	[13]

Table 3: In Vivo Efficacy of **FC14-584B** in a Zebrafish Larvae Model

Assay	Model	Treatment	Result	Reference
Bacterial Growth Inhibition	<i>M. marinum</i> infected zebrafish larvae	300 µM	Significant impairment of bacterial growth at 6 days post-infection	[11] [12] [13]

Toxicity Profile

Toxicity studies of **FC14-584B** have been conducted in zebrafish larvae, a widely used model for developmental toxicity screening.

Table 4: Toxicity of **FC14-584B** in Zebrafish Larvae

Concentration	Observation	Reference
300 μ M	Minimal toxicity in 5-day-old larvae	[11] [12] [13]
600 μ M	Lethal to embryos beyond 3 days post-fertilization	[12]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of **FC14-584B**.

In Vitro Growth Inhibition of *M. marinum*

This protocol is adapted from studies on dithiocarbamate inhibitors against mycobacteria.[\[14\]](#)

- **Bacterial Culture:** Culture *M. marinum* in 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80 at 29°C until the mid-log phase.
- **Compound Preparation:** Prepare a stock solution of **FC14-584B** in DMSO. Serially dilute the stock solution in 7H9 broth to achieve the desired final concentrations.
- **Inoculation:** Dilute the *M. marinum* culture to a final concentration of approximately 1×10^5 CFU/mL in 96-well plates.
- **Incubation:** Add the serially diluted **FC14-584B** to the bacterial suspension. Include a no-drug control (DMSO vehicle) and a positive control (e.g., rifampicin). Incubate the plates at 29°C for 6 days.

- Readout: Determine the minimum inhibitory concentration (MIC) by visual inspection for turbidity or by measuring optical density at 600 nm.

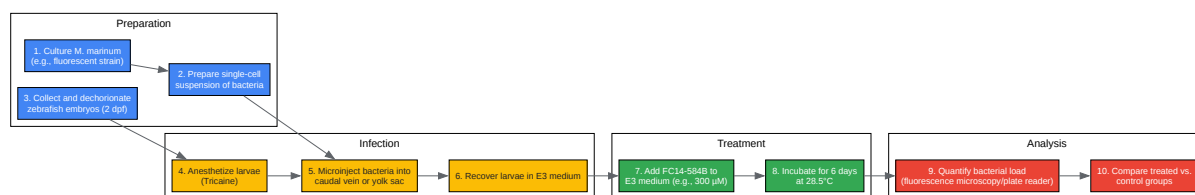
Zebrafish Larvae Toxicity Assay

This protocol is based on standard zebrafish embryo toxicity testing.^[12]

- Embryo Collection: Collect freshly fertilized zebrafish embryos and maintain them in E3 medium.
- Compound Exposure: At 24 hours post-fertilization (hpf), place individual healthy embryos into the wells of a 96-well plate containing E3 medium.
- Treatment: Add **FC14-584B** to the wells at various concentrations (e.g., ranging from 10 μ M to 600 μ M). Include a DMSO vehicle control.
- Incubation: Incubate the plates at 28.5°C for up to 5 days post-fertilization (dpf).
- Phenotypic Analysis: Daily, observe the embryos under a stereomicroscope and record mortality, hatching rate, and any developmental abnormalities such as pericardial edema, yolk sac edema, and body curvature.

In Vivo *M. marinum* Inhibition Assay in Zebrafish Larvae

This protocol outlines a common workflow for assessing anti-mycobacterial compound efficacy in a zebrafish model.^{[15][16][17][18][19]}

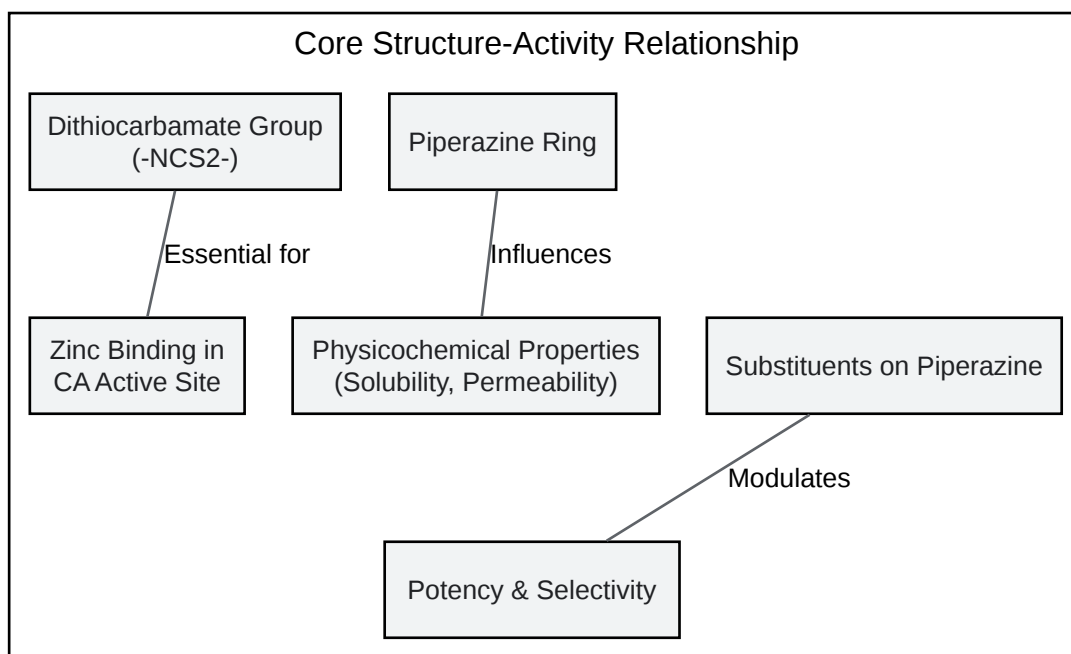


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Caption: Experimental workflow for in vivo efficacy testing.

Structure-Activity Relationship (SAR)

While a detailed SAR study specifically for **FC14-584B** and its analogues against Mtb β -CAs is not available, general principles for dithiocarbamate carbonic anhydrase inhibitors can be inferred. The dithiocarbamate moiety is the key zinc-binding group, coordinating to the Zn^{2+} ion in the enzyme's active site. The nature of the substituents on the nitrogen atom of the dithiocarbamate influences the inhibitory potency and selectivity against different carbonic anhydrase isoforms.



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Caption: Key structural features influencing activity.

Conclusion and Future Directions

FC14-584B represents a promising lead compound for the development of a new class of anti-tuberculosis drugs. Its novel mechanism of action, targeting the β -carbonic anhydrases essential for mycobacterial pH homeostasis, offers a potential solution to the challenge of drug resistance. The available data demonstrates its potent in vitro activity and in vivo efficacy in a zebrafish model with an acceptable toxicity profile.

Future research should focus on:

- **Lead Optimization:** Synthesizing and screening analogues of **FC14-584B** to improve potency, selectivity, and pharmacokinetic properties.
- **Mechanism of Action Studies:** Further elucidating the precise downstream effects of β -CA inhibition in *M. tuberculosis*.
- **Efficacy in Mammalian Models:** Evaluating the efficacy and safety of optimized compounds in rodent models of tuberculosis.

- Isoform-Specific Inhibition: Determining the inhibitory profile of **FC14-584B** and its analogues against the three individual Mtb β -CA isoforms to better understand their specific contributions to bacterial survival.

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